2-Ethoxy-1-naphthoyl Chloride
Overview
Description
2-Ethoxy-1-naphthoyl Chloride is a chemical compound with the molecular formula C13H11ClO2 . It has an average mass of 234.678 Da and a monoisotopic mass of 234.044754 Da .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-1-naphthoyl Chloride consists of a naphthalene ring (a type of aromatic hydrocarbon) substituted with an ethoxy group and a carbonyl chloride group .Physical And Chemical Properties Analysis
2-Ethoxy-1-naphthoyl Chloride has a density of 1.232g/cm³ . Its melting point is between 76-80°C , and it has a boiling point of 376.4°C at 760 mmHg . The compound has a flash point of 138.5°C and a vapor pressure of 7.27E-06mmHg at 25°C .Scientific Research Applications
Polymer Synthesis
A study by Kim et al. (2016) demonstrates the use of naphthoyl chlorides, closely related to 2-ethoxy-1-naphthoyl chloride, in synthesizing new ionic conjugated polymers. These polymers were developed through the polymerization of 2-ethynylpyridine using naphthoyl chlorides. Characterized by various spectroscopic methods, these polymers exhibited promising electrical conductivities and photoluminescence properties, making them potential candidates for electronic and photonic applications (Kim et al., 2016).
Fluorescence and Intersystem Crossing Studies
Kitamura and Baba (1975) investigated the absorption and fluorescence spectra of naphthaldehydes and their derivatives, including naphthoyl chlorides. Their research highlighted the changes in fluorescence quantum yield and the rate constants for intersystem crossing due to hydrogen bonding, offering insights into the photochemical behavior of these compounds (Kitamura & Baba, 1975).
Metal Ion Detection
Qureshi et al. (2019) utilized a compound related to 2-ethoxy-1-naphthoyl chloride to develop a fluorescent sensor for detecting toxic metals like antimony and thallium. Their study showcases the potential of such compounds in environmental monitoring and safety applications (Qureshi et al., 2019).
Organic Synthesis and Catalysis
The research by Yasukawa et al. (2002) explored the iridium-catalyzed reaction of aroyl chlorides with alkynes, including 2-naphthoyl chlorides. This method efficiently produced substituted naphthalenes and anthracenes, highlighting the utility of naphthoyl chlorides in organic synthesis and catalysis (Yasukawa et al., 2002).
Solvent Effects and Chemical Reactions
Liu et al. (2002) studied the solvolysis of various naphthoyl chlorides, including the analysis of solvent effects and reaction mechanisms. Their findings contribute to a deeper understanding of the reactivity and behavior of naphthoyl chlorides in different solvents, which is crucial for their application in chemical synthesis (Liu et al., 2002).
Surfactant Analysis
Aranda and Burk (1998) described a method for determining surfactants using 1-naphthoyl chloride in solid-phase microextraction coupled with high-performance liquid chromatography. This approach underscores the role of naphthoyl chloride derivatives in analytical chemistry, particularly in environmental monitoring (Aranda & Burk, 1998).
Safety And Hazards
properties
IUPAC Name |
2-ethoxynaphthalene-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRVFFIXOCFUHDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4069002 | |
Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-1-naphthoyl Chloride | |
CAS RN |
55150-29-3 | |
Record name | 2-Ethoxy-1-naphthalenecarbonyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55150-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055150293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Naphthalenecarbonyl chloride, 2-ethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4069002 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethoxynaphthalene-1-carbonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.074 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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